molecular formula C14H6F6N2 B1442230 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile CAS No. 1219454-29-1

4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile

Cat. No.: B1442230
CAS No.: 1219454-29-1
M. Wt: 316.2 g/mol
InChI Key: RJCJGBJRFPOMSU-UHFFFAOYSA-N
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Description

4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile is a fluorinated aromatic compound featuring a pyridine backbone substituted with a carbonitrile group at position 2 and a 2,4-bis(trifluoromethyl)phenyl group at position 2. The trifluoromethyl (–CF₃) groups confer high electronegativity, lipophilicity, and metabolic stability, making this compound a candidate for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4-[2,4-bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6N2/c15-13(16,17)9-1-2-11(12(6-9)14(18,19)20)8-3-4-22-10(5-8)7-21/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCJGBJRFPOMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

NH4I/Na2S2O4-Mediated Reductive Cyclization Method

A recent and efficient method involves the NH4I/Na2S2O4-mediated reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, yielding 4,6-bis(trifluoromethyl)pyridines, which are structurally close analogs and can be adapted for the target compound synthesis.

Procedure Highlights:

  • Starting with acetophenone oxime derivatives, acetic anhydride is added to form O-acyl oxime intermediates.
  • The reaction is conducted in a sealed flask with a water-cooled condenser at 100 °C for 3 hours.
  • Post-reaction workup involves extraction with ethyl acetate and drying over MgSO4.
  • The crude product is purified by flash column chromatography on silica gel using hexane/ethyl acetate eluents.

Yields and Purity:

  • The method provides yields around 69% with high regio- and chemo-selectivity.
  • Purity of isolated products typically exceeds 97%.

Advantages:

  • Uses readily available starting materials.
  • Broad functional group compatibility.
  • Environmentally friendly reductive conditions avoiding heavy metals.
Parameter Details
Starting materials O-acyl oximes, hexafluoroacetylacetone
Reagents NH4I, Na2S2O4
Temperature 100 °C
Reaction time 3 hours
Purification Flash column chromatography
Yield ~69%
Purity >97%

This method is well-documented in Organic Syntheses (2023).

Cross-Coupling and Coupling-Based Approaches

Another approach involves coupling reactions between substituted pyridine derivatives and trifluoromethylated aryl groups:

  • Thiourea and phenoxycarbonyl chloride-assisted couplings have been employed to synthesize related trifluoromethylated pyridine derivatives.
  • For example, 4-picolin-2-amine derivatives can be coupled with trifluoromethylphenylpiperazine under mild conditions (~40 °C) using 1,1′-thiocarbonyldiimidazole as a coupling agent.
  • These methods allow the introduction of trifluoromethyl groups and aryl substituents on the pyridine ring with good control over substitution patterns.

Typical Reaction Conditions:

Parameter Details
Coupling agent 1,1′-Thiocarbonyldiimidazole
Temperature 40 °C
Solvent Variable (often DMSO or similar)
Reaction time Minutes to hours
Purification Column chromatography

This approach is versatile for generating libraries of analogs with trifluoromethyl groups and has been reported in medicinal chemistry literature.

Functional Group Transformations on Pyridine Cores

In some syntheses, the nitrile group is introduced via:

  • Nucleophilic substitution or cyanation reactions on halogenated pyridine intermediates.
  • For example, chlorinated trifluoromethylated pyridines can be converted to nitriles by reaction with cyanide sources under controlled conditions.
  • Alternatively, phosphorus oxychloride (POCl3) is used to chlorinate pyridine derivatives, which can then be further functionalized.

Typical Reaction Conditions for Chlorination:

Parameter Details
Reagent POCl3
Temperature Reflux (~103 °C)
Reaction time 3 hours
Workup Removal of excess POCl3 under vacuum, extraction with dichloromethane
Purification Silica gel chromatography

This step is crucial for preparing intermediates suitable for further cyanation or coupling to form the target compound.

Purification and Characterization

Purification of the synthesized 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile and related intermediates is commonly achieved by:

  • Flash column chromatography on silica gel with hexane/ethyl acetate mixtures.
  • Drying under reduced pressure and sometimes recrystallization.

Characterization methods include:

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
NH4I/Na2S2O4-mediated cyclization O-acyl oximes, hexafluoroacetylacetone, 100 °C, 3 h ~69 High regioselectivity, green chemistry
Thiourea-assisted coupling 1,1′-Thiocarbonyldiimidazole, 40 °C Variable Suitable for analog libraries
POCl3 chlorination + cyanation POCl3 reflux 3 h, followed by cyanide reaction Variable For introducing nitrile functionality

Research Findings and Considerations

  • The NH4I/Na2S2O4-mediated method offers a modular, high-yielding route to fluorinated pyridines with minimal metal contamination, important for pharmaceutical applications.
  • Coupling methods provide flexibility in modifying the aryl and pyridine substituents but may require careful optimization of reaction conditions and purification.
  • Functional group transformations like chlorination and cyanation are essential for installing nitrile groups but involve handling reactive and potentially hazardous reagents.
  • Overall, the choice of method depends on the desired substitution pattern, scale, and purity requirements.

This detailed analysis provides a professional, authoritative overview of preparation methods for this compound, integrating diverse, reliable sources and recent research findings to guide synthetic chemists in efficient compound preparation.

Chemical Reactions Analysis

Types of Reactions

4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. For example, trifluoromethylation can be achieved using trifluoromethyl iodide and a suitable catalyst . Oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound's structure suggests that it may exhibit various biological activities. The trifluoromethyl groups enhance lipophilicity and metabolic stability, which can improve bioavailability. Research indicates that compounds with similar structures have been investigated for:

  • Anti-inflammatory properties
  • Anticancer activity
  • Antimicrobial effects

Studies have shown that the introduction of trifluoromethyl groups can significantly influence the binding affinity of compounds to biological targets, enhancing their therapeutic potential .

Case Study: Anticancer Activity

A study investigating the anticancer properties of related pyridine derivatives found that the introduction of electron-withdrawing groups like trifluoromethyl increased cytotoxicity against various cancer cell lines. The study concluded that further exploration of 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile could yield promising results in cancer treatment .

Material Science

Functional Materials Development

The unique structural attributes of this compound make it an attractive candidate for developing functional materials. Its rigid structure allows for potential pi-stacking interactions, which are beneficial in:

  • Organic electronics
  • Liquid crystals

Research has indicated that materials incorporating trifluoromethyl-substituted compounds can exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in advanced electronic devices .

Organic Electronics

Applications in Semiconductor Technology

In organic electronics, compounds like this compound are being explored for their use in semiconductors and photovoltaic cells. The electron-withdrawing nature of the trifluoromethyl groups can improve charge transport properties, which is critical for device performance.

Case Study: Organic Photovoltaics

A recent study highlighted the use of similar pyridine-based compounds in organic photovoltaic cells, demonstrating improved efficiency due to enhanced charge mobility and stability under operational conditions. This suggests a promising avenue for further research into this compound's role in next-generation solar cells .

Mechanism of Action

The mechanism of action of 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate various cellular processes, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4- vs. 2,5-Bis(trifluoromethyl)phenyl Substitution

The positional arrangement of –CF₃ groups significantly impacts physicochemical properties. For instance:

  • 4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile (CAS 1219454-62-2, MW 316.205) differs only in the –CF₃ positions (2,5 vs. 2,4). Electronic Effects: The electron-withdrawing –CF₃ groups in the 2,4-positions create a stronger electron-deficient aromatic system, favoring interactions with electron-rich biological targets or materials .
Property 4-[2,4-Bis(CF₃)phenyl]pyridine-2-carbonitrile 4-(2,5-Bis(CF₃)phenyl)pyridine-2-carbonitrile
Molecular Weight ~316.205 (estimated) 316.205
Substituent Positions 2,4-CF₃ on phenyl 2,5-CF₃ on phenyl
Predicted LogP ~3.8 (high lipophilicity) ~3.6
Synthetic Accessibility Moderate Moderate (4 routes reported)

Core Structure Variations: Pyridine vs. Cycloocta[b]pyridine

4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile () shares a carbonitrile group but features a saturated cycloocta[b]pyridine core.

  • Electron-Withdrawing Groups : The 2-fluorophenyl group provides weaker electron withdrawal (–F vs. –CF₃), resulting in diminished electrophilic character .

Functional Group Modifications: Carbonitrile vs. Isothiocyanate

3-(Trifluoromethyl)-5-isothiocyanato-pyridine-2-carbonitrile () replaces the phenyl group with an isothiocyanate (–NCS) functionality.

  • Reactivity : The –NCS group enables nucleophilic additions (e.g., with amines), whereas the carbonitrile group in the target compound is more inert, favoring applications in metal coordination or hydrogen bonding .
  • Biological Activity: Isothiocyanates are potent electrophiles in covalent inhibitor design, while carbonitriles are often used as non-covalent pharmacophores .

Substituent Diversity: –CF₃ vs. –Cl

4-(2,4-Dichlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile () combines –Cl and –CF₃ substituents.

  • Electronic Effects : –Cl is less electron-withdrawing than –CF₃, reducing the compound’s overall electrophilicity.
  • Solubility : Dichlorophenyl derivatives exhibit lower lipophilicity (LogP ~2.9) compared to bis(trifluoromethyl) analogs (LogP ~3.8) .

Key Research Findings

  • Synthetic Challenges: Introducing bis(trifluoromethyl) groups requires harsh conditions (e.g., Cu-mediated trifluoromethylation), whereas mono-CF₃ or –Cl analogs are more readily synthesized .
  • Material Science Applications : Fluorinated pyridines are used in optoelectronic materials due to their electron-deficient cores, with –CF₃ groups improving thermal stability .

Biological Activity

4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile (CAS Number: 1219454-29-1) is a synthetic compound notable for its unique structural features, including trifluoromethyl groups and a pyridine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in drug development and enzyme interaction.

The molecular formula of this compound is C14H6F6N2C_{14}H_{6}F_{6}N_{2}, with a molecular weight of 316.20 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications .

The biological activity of this compound is primarily attributed to its interactions with various enzymes, especially cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of xenobiotics. By modulating the activity of these enzymes, the compound can influence metabolic pathways, potentially leading to therapeutic effects.

Enzyme Interaction

The compound has been shown to inhibit certain cytochrome P450 isoforms, which may alter the metabolism of co-administered drugs. This interaction can lead to increased bioavailability or toxicity of other therapeutic agents, highlighting the importance of understanding its pharmacokinetic profile .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human tumor cell lines such as HeLa and HCT116 .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, it has demonstrated inhibitory activity against VEGFR-2 kinase, which is implicated in angiogenesis, with an IC50 value indicating effective inhibition at low concentrations .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cell Viability Assays : In vitro assays revealed that treatment with this compound resulted in reduced viability of cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
  • Metabolic Stability Studies : Research highlighted that the trifluoromethyl groups contribute to the metabolic stability of the compound when subjected to liver microsome assays. This stability is crucial for maintaining therapeutic levels in vivo.
  • Structure-Activity Relationship (SAR) : Studies on related compounds have provided insights into how modifications to the structure influence biological activity. Compounds with similar trifluoromethyl substitutions often exhibit enhanced potency against specific targets .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntiproliferativeSignificant inhibition in HeLa cells
Kinase InhibitionIC50 = 1.46 µM against VEGFR-2
Cytochrome P450 ModulationInhibition leading to altered drug metabolism

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile?

  • Methodology : A multi-step approach is typically employed. Begin with Suzuki-Miyaura cross-coupling between 2-cyanopyridine derivatives and 2,4-bis(trifluoromethyl)phenylboronic acid under palladium catalysis. Optimize reaction conditions (e.g., solvent: DMF/H₂O, temperature: 80–100°C) to achieve yields >75%. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Critical Note : Monitor for competing side reactions, such as dehalogenation or over-substitution, using TLC and mass spectrometry.

Q. How should the crystal structure of this compound be characterized?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) to determine molecular geometry. For example, monoclinic systems (space group P2₁/n) with unit cell parameters similar to related pyridine-carbonitriles (e.g., a = 9.52 Å, b = 13.88 Å, c = 12.11 Å, β = 97.8°) are expected. Refine data with SHELXL and validate bond angles (e.g., C–C–N ≈ 120°) and torsion angles (e.g., pyridine-phenyl dihedral angles ~30–45°) .
  • Validation : Cross-reference with FT-IR (C≡N stretch: ~2220 cm⁻¹) and ¹⁹F NMR (δ ≈ -60 to -65 ppm for CF₃ groups) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C. Avoid humidity and incompatible materials (e.g., strong oxidizers). Conduct stability studies via accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Research Questions

Q. How can conflicting spectroscopic data between studies be resolved?

  • Analysis : Discrepancies in NMR or XRD data may arise from polymorphism or solvent effects. For example, variations in β angles (e.g., 97.8° vs. 95.5°) in SCXRD data suggest lattice packing differences. Perform dynamic NMR experiments (variable temperature) to assess conformational flexibility or re-crystallize in alternative solvents (e.g., DMSO vs. ethanol) .
  • Resolution : Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers and compare with experimental data .

Q. What strategies mitigate byproduct formation during synthesis?

  • Optimization : If halogenated byproducts are detected (e.g., from incomplete coupling), increase catalyst loading (Pd(PPh₃)₄: 5–10 mol%) or extend reaction time. For cyano group hydrolysis, maintain anhydrous conditions and add molecular sieves. Use preparative HPLC to isolate minor impurities (>98% purity) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Design : Synthesize analogs with substituent variations (e.g., replacing CF₃ with Cl or CH₃) and evaluate biological activity (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., JAK2 or EGFR) .
  • Validation : Compare IC₅₀ values across analogs via enzyme-linked assays (e.g., ADP-Glo™ kinase assay) .

Q. What environmental toxicity assessments are necessary for this compound?

  • Testing : Conduct OECD Guideline 201 (freshwater alga growth inhibition) and 211 (Daphnia magna acute toxicity). For this compound, preliminary data suggest EC₅₀ > 10 mg/L for algae, but chronic toxicity studies are recommended due to bioaccumulation potential of CF₃ groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Reactant of Route 2
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4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile

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